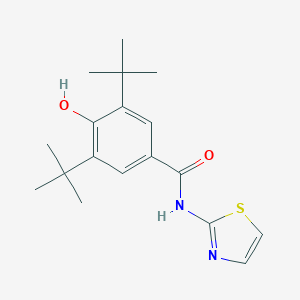![molecular formula C25H26N4O7 B280568 3-Ethyl 5-{2-[(3-pyridinylcarbonyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280568.png)
3-Ethyl 5-{2-[(3-pyridinylcarbonyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl 5-{2-[(3-pyridinylcarbonyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicine. This compound belongs to the class of pyridine derivatives and is known for its unique structure and properties.
Wirkmechanismus
The mechanism of action of 3-Ethyl 5-{2-[(3-pyridinylcarbonyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is not yet fully understood. However, it is believed that this compound may act as an inhibitor of certain enzymes or receptors in the body, which could have potential therapeutic benefits.
Biochemical and Physiological Effects:
Studies have shown that this compound has some biochemical and physiological effects. For example, this compound has been found to have anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Ethyl 5-{2-[(3-pyridinylcarbonyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments is its unique structure and properties, which make it a potential candidate for various scientific research applications. However, one limitation is that the mechanism of action of this compound is not yet fully understood, which makes it difficult to predict its potential therapeutic benefits.
Zukünftige Richtungen
There are several future directions for research on 3-Ethyl 5-{2-[(3-pyridinylcarbonyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. One direction is to further investigate the mechanism of action of this compound and its potential therapeutic benefits. Another direction is to explore the use of this compound as a lead molecule in the development of new drugs. Additionally, future research could focus on the synthesis of analogs of this compound and their potential applications in medicine.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in the field of medicine. Its unique structure and properties make it a potential candidate for various scientific research applications. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic benefits.
Synthesemethoden
The synthesis of 3-Ethyl 5-{2-[(3-pyridinylcarbonyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves the reaction of 3-pyridinecarboxylic acid with ethylenediamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is then reacted with 3-nitrobenzoyl chloride and dimethyl malonate to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
The unique structure and properties of 3-Ethyl 5-{2-[(3-pyridinylcarbonyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate make it a potential candidate for various scientific research applications. One such application is in the field of medicinal chemistry, where this compound can be used as a lead molecule in the development of new drugs.
Eigenschaften
Molekularformel |
C25H26N4O7 |
|---|---|
Molekulargewicht |
494.5 g/mol |
IUPAC-Name |
3-O-ethyl 5-O-[2-(pyridine-3-carbonylamino)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H26N4O7/c1-4-35-24(31)20-15(2)28-16(3)21(22(20)17-7-5-9-19(13-17)29(33)34)25(32)36-12-11-27-23(30)18-8-6-10-26-14-18/h5-10,13-14,22,28H,4,11-12H2,1-3H3,(H,27,30) |
InChI-Schlüssel |
SLKCSVBWJWDYLZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCNC(=O)C3=CN=CC=C3)C)C |
Kanonische SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCNC(=O)C3=CN=CC=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-Benzoyl-9,10-dimethyl-8-thia-10a-aza-8H-cyclopenta[k]fluoranthene-10a-ium](/img/structure/B280485.png)
![2,3-Dimethyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium](/img/structure/B280486.png)
![1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]pyridinium](/img/structure/B280490.png)
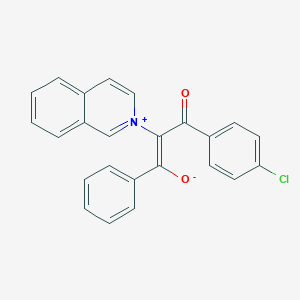
![1-[2-(o-Tolyl)ethenyl]pyridinium](/img/structure/B280494.png)
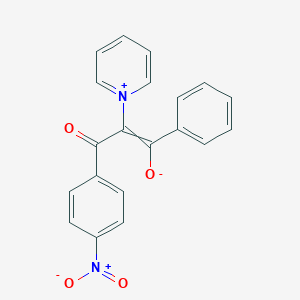
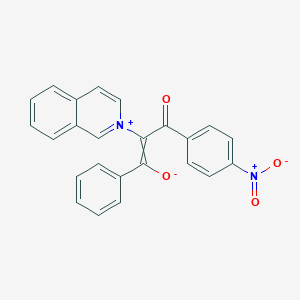

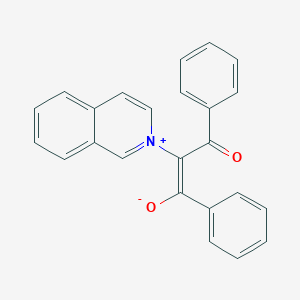

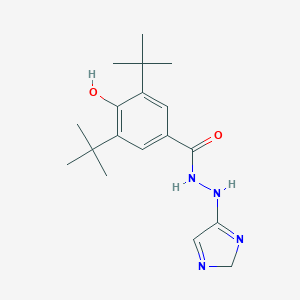
![2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280501.png)
![2,6-ditert-butyl-4-[[2-(4-butylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280503.png)
